titanium(4+);tetraphosphate

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

titanium(4+);tetraphosphate can be synthesized through the reaction between phosphoric acid and titanium-containing solutions. Common titanium sources include titanium(IV) sulfate (Ti(SO4)2), titanium(IV) oxysulfate (TiOSO4), titanium(III) chloride (TiCl3), titanium(IV) chloride (TiCl4), and titanium alkoxides . The reaction typically involves the rapid hydrolysis of titanium species, which can be challenging to control .

Industrial Production Methods

In industrial settings, the synthesis of titanium phosphate often involves the heterogeneous interaction between phosphoric acid and solid titanium precursors such as ammonium titanium oxysulfate ((NH4)2TiO(SO4)2·H2O) . This method is advantageous as it does not require rigid synthesis conditions or high reagent consumption, making it cost-effective and straightforward .

化学反应分析

Types of Reactions

titanium(4+);tetraphosphate undergoes various chemical reactions, including:

Oxidation and Reduction: Titanium in the +4 oxidation state can participate in redox reactions.

Substitution: The compound can undergo substitution reactions where ligands in the coordination sphere of titanium are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions involving titanium phosphate include acids such as nitric acid, perchloric acid, and hydrochloric acid . The reaction conditions often involve acidic media, which facilitate the hydrolysis and subsequent reactions of titanium species .

Major Products

The major products formed from reactions involving titanium phosphate depend on the specific reaction conditions and reagents used. For example, the interaction with lanthanum(III) cations and subsequent calcination can result in the formation of nanoparticles with good electrochemical characteristics .

科学研究应用

Scientific Research Applications

- Ion Exchange and Water Treatment

-

Catalysis

- This compound serves as an effective catalyst in various chemical reactions, particularly in acid-catalyzed processes. Its ability to stabilize reaction intermediates enhances reaction rates and selectivity.

-

Electrochemical Applications

- The stability of this compound under high temperatures and acidic conditions makes it a candidate for use in batteries, particularly as a precursor for cathode materials in lithium-ion batteries.

-

Optical Materials and Semiconductors

- The compound plays a role in the development of advanced optical materials due to its unique electronic properties, which facilitate light absorption and emission.

- Biomedical Applications

Case Study 1: Wastewater Sorption

A study evaluated the ion-exchange capacity of titanium phosphate materials in removing divalent metal ions from wastewater. The results indicated a maximum exchange capacity of approximately 6.4 meq/g, highlighting its effectiveness as a sorbent for treating polluted water .

Case Study 2: Anticancer Activity

Research demonstrated that titanium(4+) complexes exhibit significant cytotoxicity against ovarian cancer cells (A2780-cp). The complex showed high selectivity towards cancer cells with minimal effects on normal fibroblast cells, indicating its potential as an anticancer agent .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Ion Exchange | Removal of heavy metals from wastewater | Maximum exchange capacity: 6.4 meq/g |

| Catalysis | Acid-catalyzed reactions | Enhanced reaction rates due to stable intermediates |

| Electrochemical Devices | Cathode material for lithium batteries | High thermal stability under operational conditions |

| Optical Materials | Development of light-absorbing materials | Facilitates light emission and absorption |

| Biomedical Research | Antimicrobial and anticancer properties | Selective cytotoxicity against cancer cells |

作用机制

The mechanism by which phosphoric acid, titanium(4+) salt (4:3) exerts its effects involves its ability to participate in ion exchange and redox reactions. The compound’s structure allows for the exchange of ions, making it effective in applications such as water purification and radioactive waste treatment . Additionally, its redox properties enable it to act as a catalyst in various chemical reactions .

相似化合物的比较

Similar Compounds

Similar compounds to phosphoric acid, titanium(4+) salt (4:3) include other transition metal phosphates such as zirconium phosphate and vanadium phosphate .

Uniqueness

What sets phosphoric acid, titanium(4+) salt (4:3) apart from similar compounds is its high stability under extreme conditions, such as high temperatures and acidic environments . This makes it particularly suitable for applications in harsh conditions where other compounds might degrade .

生物活性

Titanium(IV) compounds, particularly titanium(4+);tetraphosphate, have garnered attention in biomedical research due to their potential biological activities. This article explores the biological activity of titanium(IV) complexes, focusing on their antimicrobial properties, anticancer effects, and interactions with biomolecules.

Overview of Titanium(IV) Complexes

Titanium(IV) complexes are known for their unique reactivity and stability in biological systems. The tetraphosphate ligand enhances the solubility and bioavailability of titanium, making it a promising candidate for various therapeutic applications. Research indicates that these complexes can exhibit both cytotoxic and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the potential of titanium(IV) complexes as anticancer agents. For instance, a study demonstrated that a highly stable tetra-phenolato titanium(IV) complex showed significant cytotoxicity against cisplatin-resistant ovarian cancer cells (A2780-cp). The complex exhibited:

- High selectivity towards cancer cells with minimal toxicity to normal fibroblast cells (MRC-5).

- In vivo efficacy against solid tumors in nude mice without clinical signs of toxicity.

- Additive effects when combined with cisplatin, enhancing therapeutic outcomes against ovarian and colon cancer cells .

Antimicrobial Properties

Titanium(IV) complexes also display promising antimicrobial activity. A study reported that certain titanium(IV) compounds inhibited the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal toxicity to human cells. The proposed mechanism involves transmetalation with iron sources, which inhibits bacterial ribonucleotide reductase and disrupts iron bioavailability .

Additionally, titanyl sulfate has shown bactericidal effects against various pathogens such as E. coli and Pseudomonas aeruginosa. These effects are attributed to the inhibition of bacterial serine proteases, leading to compromised metabolism and motility—key factors in bacterial virulence .

The mechanisms through which titanium(IV) complexes exert their biological effects include:

- Binding to Phosphate Groups : Titanium(IV) exhibits a high affinity for phosphate groups on nucleotides, facilitating interactions that can lead to the cleavage of phosphate bonds in ATP and other nucleotides. This binding is significantly different from cisplatin, which primarily targets nitrogen atoms in nucleobases .

- Generation of Reactive Oxygen Species (ROS) : Some titanium(IV) complexes can generate ROS when exposed to light, leading to oxidative stress in microbial cells. This mechanism is linked to their antimicrobial activity and potential use in photodynamic therapy .

Case Study 1: Anticancer Efficacy

A study involving a titanium(IV) complex showed that it could maintain cytotoxicity even after prolonged incubation in aqueous solutions. This stability is crucial for its application as an anticancer agent, allowing it to remain effective over time .

Case Study 2: Antimicrobial Activity

Research on titanyl oxalate indicated that its bacteriostatic effects were linked to its ability to acidify the gut environment during digestion, which liberated active titanium species capable of inhibiting bacterial growth .

Data Tables

| Compound | Activity | Target Organism | Mechanism |

|---|---|---|---|

| Titanium(IV) complex | Anticancer | Ovarian cancer cells (A2780-cp) | Cytotoxicity via phosphate binding |

| Titanyl sulfate | Antimicrobial | MRSA, E. coli | Inhibition of serine proteases |

| Titanium(IV)-oxo complex | Antimicrobial | Staphylococcus aureus | Generation of ROS |

属性

IUPAC Name |

titanium(4+);tetraphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4H3O4P.3Ti/c4*1-5(2,3)4;;;/h4*(H3,1,2,3,4);;;/q;;;;3*+4/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWGUJSXVOBPHP-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

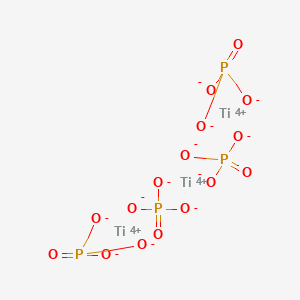

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ti+4].[Ti+4].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O16P4Ti3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17017-57-1 (Parent) | |

| Record name | Phosphoric acid, titanium(4+) salt (4:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015578515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60929864 | |

| Record name | Titanium(4+) phosphate (3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13765-94-1, 15578-51-5 | |

| Record name | Phosphoric acid, titanium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013765941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, titanium(4+) salt (4:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015578515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, titanium(4+) salt (4:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium(4+) phosphate (3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trititanium tetrakis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。